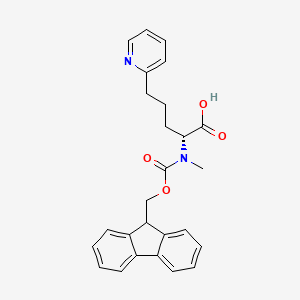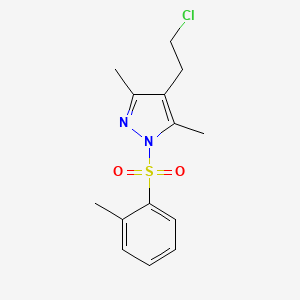
(S)-trans-3-Penten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,2S)-pent-3-en-2-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it exists in the (E) configuration, indicating the arrangement of substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-pent-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of enantioselective hydrogenation of alkenes. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (E,2S)-pent-3-en-2-ol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(E,2S)-pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-one or pent-3-en-2-al.
Reduction: Formation of pentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(E,2S)-pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E,2S)-pent-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic catalysis and receptor-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z,2S)-pent-3-en-2-ol: Differing in the configuration around the double bond.
pent-3-en-2-ol: Lacking the specific (E) configuration.
pentan-2-ol: Saturated analog without the double bond.
Uniqueness
(E,2S)-pent-3-en-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both a hydroxyl group and a double bond make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
926-58-9 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
(E,2S)-pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+/t5-/m0/s1 |
Clé InChI |
GJYMQFMQRRNLCY-BHYDHMSTSA-N |
SMILES isomérique |
C/C=C/[C@H](C)O |
SMILES canonique |
CC=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


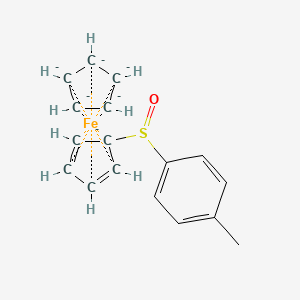
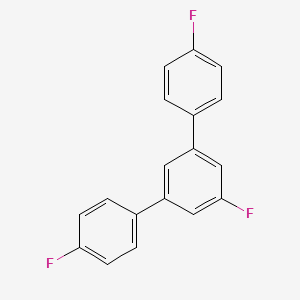
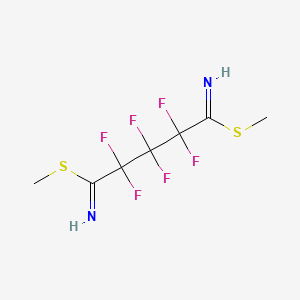


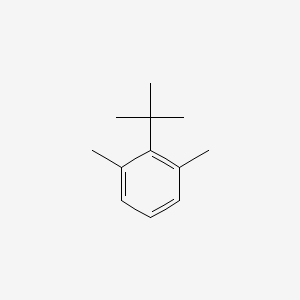
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
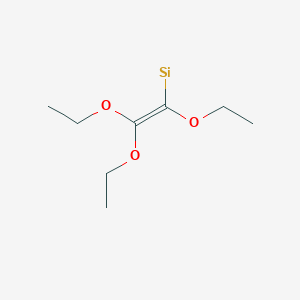
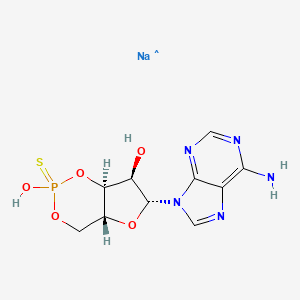
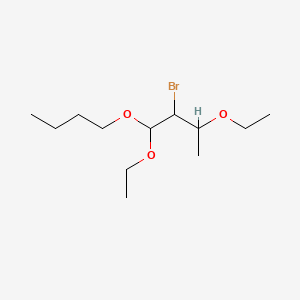
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
